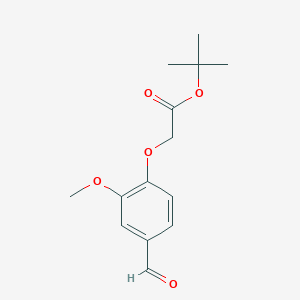

Tert-butyl 2-(4-formyl-2-methoxyphenoxy)acetate

Overview

Description

Tert-butyl 2-(4-formyl-2-methoxyphenoxy)acetate: is an organic compound with the molecular formula C14H18O5. It is a derivative of acetic acid and contains a tert-butyl ester group, a formyl group, and a methoxyphenoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-formyl-2-methoxyphenoxy)acetate typically involves the esterification of 2-(4-formyl-2-methoxyphenoxy)acetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The formyl group in tert-butyl 2-(4-formyl-2-methoxyphenoxy)acetate can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

Oxidation: 2-(4-carboxy-2-methoxyphenoxy)acetic acid.

Reduction: 2-(4-hydroxymethyl-2-methoxyphenoxy)acetate.

Substitution: Various substituted phenoxyacetates depending on the nucleophile used.

Scientific Research Applications

Chemistry: Tert-butyl 2-(4-formyl-2-methoxyphenoxy)acetate is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used to study the effects of formyl and methoxy groups on biological activity. It may serve as a model compound for understanding the interactions of similar structures in biological systems.

Medicine: While not directly used as a drug, this compound can be a precursor in the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity and can be explored for potential therapeutic applications.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-formyl-2-methoxyphenoxy)acetate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can affect the compound’s reactivity and its ability to form stable complexes with other molecules.

Comparison with Similar Compounds

Tert-butyl 2-(4-hydroxy-2-methoxyphenoxy)acetate: Similar structure but with a hydroxyl group instead of a formyl group.

Tert-butyl 2-(4-methoxyphenoxy)acetate: Lacks the formyl group, making it less reactive in certain reactions.

Tert-butyl 2-(4-formylphenoxy)acetate: Lacks the methoxy group, affecting its electronic properties and reactivity.

Uniqueness: Tert-butyl 2-(4-formyl-2-methoxyphenoxy)acetate is unique due to the presence of both formyl and methoxy groups, which provide a balance of reactivity and stability. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in research and industry.

Biological Activity

Tert-butyl 2-(4-formyl-2-methoxyphenoxy)acetate is an organic compound with significant potential in biological research due to its unique structural features and diverse chemical reactivity. This article explores its biological activity, focusing on its mechanisms of action, biochemical pathways, and potential applications in medicine and industry.

Chemical Structure and Properties

- Molecular Formula : C14H18O5

- CAS Number : 179002-91-6

The compound is characterized by the presence of both formyl and methoxy groups, which contribute to its reactivity and biological interactions. The structure allows for various chemical transformations, making it a versatile compound in synthetic organic chemistry.

Target Interactions

This compound interacts with multiple biological targets, influencing cellular processes. Its mechanism of action may involve:

- Binding to Receptors : The compound can bind to specific receptors, altering signaling pathways.

- Enzyme Inhibition : It exhibits potential as an enzyme inhibitor, affecting metabolic pathways crucial for various cellular functions.

Biochemical Pathways

The compound has been shown to influence several biochemical pathways, including:

- Cell Signaling : Modulates pathways involved in cell growth and apoptosis.

- Gene Expression : Affects transcription factors that regulate gene expression related to stress responses and inflammation.

Antioxidant Properties

Research indicates that this compound may exhibit antioxidant activity, which is essential for protecting cells from oxidative stress. This property could be linked to its ability to donate electrons or hydrogen atoms, neutralizing free radicals.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies suggest that it may reduce the production of pro-inflammatory cytokines, which are implicated in various chronic diseases.

Case Studies and Research Findings

-

In Vitro Studies :

- In a study assessing the cytotoxic effects on cancer cell lines, this compound showed selective toxicity towards certain T-lymphoblastic cell lines while sparing normal cells. The compound's IC50 values were reported in the low micromolar range, indicating significant potency against targeted cells .

-

In Vivo Evaluations :

- Animal model studies revealed that at lower doses, the compound exhibited beneficial effects on metabolic parameters, while higher doses led to adverse effects. This dose-dependent response highlights the importance of optimizing dosage for therapeutic applications .

-

Comparative Analysis :

- Compared to similar compounds lacking either the formyl or methoxy group, this compound demonstrated enhanced reactivity and biological activity due to its unique structural characteristics .

Pharmaceutical Development

While not directly used as a drug, this compound serves as a precursor in synthesizing pharmaceutical agents. Its derivatives may possess therapeutic properties that warrant further exploration in drug development.

Specialty Chemicals

In industrial applications, this compound can be utilized in producing specialty chemicals due to its reactive functional groups. This includes potential uses in polymer synthesis and coatings.

Properties

IUPAC Name |

tert-butyl 2-(4-formyl-2-methoxyphenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5/c1-14(2,3)19-13(16)9-18-11-6-5-10(8-15)7-12(11)17-4/h5-8H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPUMPFSVDVRBSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=C(C=C(C=C1)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.